Calcium fumarate

Description

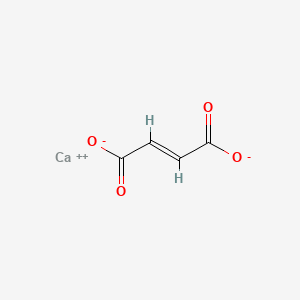

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;(E)-but-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O4.Ca/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2/b2-1+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRTWMBOUSPQON-TYYBGVCCSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)[O-])C(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/C(=O)[O-])\C(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2CaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001337577 | |

| Record name | (2E)-2-Butenedioic acid calcium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001337577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7718-51-6, 19855-56-2 | |

| Record name | Calcium fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007718516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019855562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-2-Butenedioic acid calcium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001337577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium fumarate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VD906S8V0I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Engineering of Calcium Fumarate

Conventional Chemical Synthesis Routes

Conventional methods for synthesizing calcium fumarate (B1241708) typically involve neutralization or precipitation reactions in aqueous media. These routes are well-established and rely on the reaction of fumaric acid with a suitable calcium-containing base or salt.

A primary and straightforward method for producing calcium fumarate is the direct neutralization reaction between fumaric acid and calcium hydroxide (B78521) (Ca(OH)₂). smolecule.com In this process, an aqueous slurry of fumaric acid is prepared, to which a slurry of calcium hydroxide is gradually added with stirring. google.com The reaction is an acid-base neutralization that forms this compound and water.

The stoichiometry of the reaction is crucial. One challenge in this process is the potential for the reaction mixture to solidify into a hard, cement-like mass, particularly if the reaction temperature is not controlled. google.com If the temperature exceeds approximately 160°F (about 71°C), especially after about 50% of the base has been added, the entire mixture can solidify, halting the process. google.com This necessitates careful control over the rate of addition of the calcium hydroxide and efficient heat dissipation. google.com Some patented processes utilize high-shear mixing conditions to maintain a fluid slurry and ensure the reaction proceeds to completion without solidifying. google.com

This compound can also be synthesized via precipitation reactions involving different calcium precursors.

One common approach uses calcium carbonate (CaCO₃) as the base to neutralize fumaric acid. google.com This reaction produces this compound, water, and carbon dioxide. While calcium carbonate is inexpensive and readily available, the reaction can be slower than with calcium hydroxide due to the lower solubility of the carbonate.

Another widely used method involves a double displacement (precipitation) reaction. A soluble fumarate salt is first prepared, which then reacts with a soluble calcium salt, such as calcium chloride (CaCl₂), to precipitate the less soluble this compound. google.comgoogle.com A specific patented method describes dissolving fumaric acid and sodium carbonate in water to form a sodium fumarate solution. google.com This intermediate solution is then reacted with a calcium chloride solution at an elevated temperature (70-80°C) to precipitate this compound. google.com The resulting solid is then filtered and dried. This method allows for good control over the reaction and can yield a high-purity product. google.com

Similarly, fumaric acid can be dissolved in ammonia (B1221849) water to form ammonium (B1175870) fumarate. google.com This solution is then mixed with a calcium chloride solution, causing this compound to crystallize and precipitate upon cooling. google.com The calcium chloride itself can be prepared by reacting calcium oxide or calcium carbonate with hydrochloric acid. google.com

To maximize the yield and purity of this compound, several reaction parameters must be carefully controlled. These parameters are critical across different synthesis routes.

pH: Maintaining the correct pH is important for ensuring the complete neutralization of fumaric acid. A pH range of 4.5 to 8 is typically targeted in neutralization methods. smolecule.com In processes where ammonium fumarate is an intermediate, a pH of 6 to 8 is used to ensure the complete dissolution of fumaric acid in ammonia water. google.com

Reactant Ratios and Concentrations: The molar ratio of reactants significantly impacts the final product. For instance, a patented process specifies a mass ratio of fumaric acid to sodium carbonate between 1:0.94 and 1:0.98, and a fumaric acid to calcium chloride mass ratio of 1:1.29 to 1.33 to ensure the reaction goes to completion and the product fully precipitates. google.com The concentration of the fumaric acid slurry, often between 15% and 50%, also plays a role in the process efficiency. google.com

Mixing: The method of mixing can influence the reaction. High-shear mixing is recommended when reacting fumaric acid with calcium hydroxide to maintain slurry fluidity and ensure homogenous reaction conditions. google.com

| Parameter | Optimal Condition/Range | Rationale | Source(s) |

| Temperature | < 160°F (71°C) for Ca(OH)₂ route | Prevents solidification of reaction mass | google.com |

| 70-80°C for CaCl₂/Na₂CO₃ route | Promotes complete precipitation and improves yield | google.com | |

| pH | 4.5 - 8.0 | Ensures complete neutralization of fumaric acid | smolecule.com |

| Reactant Ratio | Fumaric Acid:Na₂CO₃ (1:0.94-0.98 by mass) | Optimizes formation of soluble intermediate | google.com |

| Fumaric Acid:CaCl₂ (1:1.29-1.33 by mass) | Ensures complete precipitation of this compound | google.com | |

| Mixing | High-shear conditions | Maintains slurry fluidity, ensures homogeneity | google.com |

This table provides an interactive summary of key optimization parameters for conventional this compound synthesis.

Precipitation from Calcium Carbonate and Calcium Chloride Precursors

Advanced and Green Synthesis Techniques

In line with the principles of green chemistry, new methods are being explored to synthesize materials with reduced solvent use, lower energy consumption, and shorter reaction times.

Mechanochemistry utilizes mechanical energy, typically from ball milling or grinding, to induce chemical reactions. irb.hr This technique can often be performed with little to no solvent. An advanced mechanochemical method known as Resonant Acoustic Mixing (RAM) has been applied to the synthesis of fumarate-based materials. acs.orgresearchgate.net

In one study, researchers attempted to synthesize a porous this compound metal-organic framework (MOF) using RAM under solvent-free, room-temperature conditions. acs.org The process involved mixing fumaric acid and a calcium source and subjecting them to high-frequency acoustic waves. acs.orgresearchgate.net However, instead of the intended porous MOF, the synthesis yielded a non-porous coordination polymer identified as this compound trihydrate (Ca(C₄H₂O₄)·3H₂O). acs.orgresearchgate.net

Characterization of the product formed via RAM at an acceleration of 75g for 60 minutes showed a crystalline material but with a very low BET surface area of only 4 m²/g, confirming its non-porous nature. acs.orgresearchgate.net This demonstrates that while mechanochemistry can drive the reaction between the precursors, the specific product phase may differ from that obtained through solvothermal methods.

| Synthesis Method | Acceleration | Time (min) | Product | BET Surface Area (m²/g) | Source(s) |

| RAM | 60g | 60 | This compound Trihydrate | 11.1 | acs.org, researchgate.net |

| RAM | 75g | 60 | This compound Trihydrate | 4.0 | acs.org, researchgate.net |

This interactive table summarizes the results of mechanochemical synthesis of a this compound product using Resonant Acoustic Mixing (RAM).

Solvent-free synthesis is a cornerstone of green chemistry, aiming to eliminate the environmental impact and cost associated with solvent use and disposal. The mechanochemical synthesis using RAM is a prime example of a solvent-free methodology for producing this compound trihydrate. acs.orgresearchgate.net The reaction proceeds entirely in the solid state, driven by the acoustic energy.

Another approach, described in patent literature, involves mixing calcium hydroxide and fumaric acid in a "dry condition" with only a small amount of water (1-10 moles) added to initiate the reaction. google.com This method significantly reduces the amount of liquid waste compared to traditional slurry-based processes. These solvent-free or low-solvent methods are not only more environmentally friendly but can also be more energy-efficient by eliminating the need for heating large volumes of solvent or for extensive drying of the final product. google.com

Continuous Flow Synthesis Development

The development of continuous flow synthesis for producing fumarate-based compounds is an emerging area of process engineering, aiming to enhance production efficiency, consistency, and scalability over traditional batch methods. While specific research detailing the continuous flow synthesis of this compound is not extensively documented, advancements in the production of related fumarate compounds demonstrate the potential of this technology.

For instance, the continuous flow synthesis of Aluminum Fumarate, a metal-organic framework (MOF), has been successfully scaled up to produce 5.6 kg per hour researchgate.net. This process highlights the feasibility of applying flow chemistry to metal-fumarate coordination polymers. Similarly, the continuous-flow synthesis of dimethyl fumarate has been developed, showcasing the adaptability of this production method for fumarate derivatives inrs.ca. These systems typically involve pumping reactant solutions through a heated reactor coil or packed bed, where the controlled temperature and residence time allow for rapid and efficient reaction, followed by continuous purification and collection.

The principles from these related processes could be adapted for this compound production. A hypothetical continuous flow process would involve pumping a solution of a soluble calcium salt (e.g., calcium chloride) and a solution of fumaric acid or a soluble fumarate salt into a mixing junction, followed by a residence time reactor to facilitate the precipitation of this compound. The resulting suspension could then be continuously filtered and dried. Such a system would offer advantages in terms of process control, reduced footprint, and potentially higher throughput compared to conventional batch precipitation methods researchgate.netinrs.ca.

Biotechnological Production Pathways for Fumarate Precursors

The primary precursor for this compound is fumaric acid, which can be sustainably produced through biotechnological routes. This bio-based approach is an alternative to the traditional petrochemical synthesis that relies on the isomerization of maleic anhydride (B1165640) derived from butane (B89635) mdpi.comnih.govresearchgate.net.

Microbial fermentation is a key pathway for producing bio-based fumaric acid. Filamentous fungi, particularly of the genus Rhizopus (e.g., R. oryzae, R. arrhizus), are the most effective natural producers mdpi.comresearchgate.net. These fermentation processes utilize a variety of renewable feedstocks as carbon sources. The selection of the microorganism and feedstock is critical for achieving high yields and productivity nih.gov.

To achieve optimal yields, fermentation conditions must be carefully controlled. A high carbon-to-nitrogen ratio is essential, as nitrogen limitation encourages the cells to shift their metabolism towards acid production rather than biomass growth nih.gov. High oxygen levels are also necessary to prevent the formation of ethanol (B145695) as a byproduct researchgate.net.

Renewable feedstocks that have been successfully used include:

Glucose: A simple sugar that serves as a benchmark carbon source in many studies researchgate.netresearchgate.net.

Lignocellulosic Materials: Abundant and low-cost materials like corncob can be used, often requiring a pretreatment step to release fermentable sugars mdpi.com.

Agro-industrial Residues: Byproducts such as soybean cake and very high polarity (VHP) sugar from sugarcane processing have been successfully valorized for fumaric acid production, reducing raw material costs researchgate.netbohrium.com.

The following table summarizes findings from various studies on the microbial fermentation of fumaric acid.

Interactive Table 1: Microbial Fermentation of Fumaric Acid

| Microorganism | Feedstock | Fumaric Acid Titer / Yield |

|---|---|---|

| Rhizopus arrhizus NRRL 2582 | Glucose | 85% (w/w) yield nih.gov |

| Rhizopus oryzae | Corncob | 41.32 g/L mdpi.com |

| Rhizopus arrhizus NRRL 2582 | Soybean Cake Hydrolysate & VHP Sugar | 40 g/L (0.86 g/g yield) bohrium.com |

| Aureobasidium pullulans TKL-4 | Xylose | 88.5 g/L (this compound) researchgate.net |

| Rhizopus arrhizus NRRL 1526 | Glucose | 86.3 g/L mdpi.com |

To enhance the efficiency of microbial fumaric acid production beyond that of wild-type strains, researchers employ genetic and metabolic engineering strategies. These techniques aim to redirect metabolic flux towards the synthesis of fumaric acid and away from competing pathways inrs.caresearchgate.net. Host organisms for these modifications include not only native producers like Rhizopus but also robust industrial microbes such as Escherichia coli and Saccharomyces cerevisiae inrs.caplos.org.

Key metabolic pathways involved in fumaric acid synthesis include the oxidative tricarboxylic acid (TCA) cycle, the reductive TCA cycle, and the glyoxylate (B1226380) pathway researchgate.netfrontiersin.org. Engineering efforts often focus on:

Overexpression of Key Enzymes: Increasing the expression of genes encoding crucial enzymes can boost fumaric acid output. Examples include pyruvate (B1213749) carboxylase (PYC), which converts pyruvate to oxaloacetate, and enzymes of the succinate (B1194679) dehydrogenase complex (sdhCDAB) researchgate.netplos.orgnih.gov.

Deletion of Competing Pathways: Knocking out genes that lead to the formation of byproducts can increase the carbon flow towards fumaric acid. For example, deleting the fum1 gene (encoding fumarase) in S. cerevisiae prevents the conversion of fumarate to malate (B86768), leading to fumarate accumulation plos.org. Similarly, deleting genes for mixed-acid fermentation (e.g., ldhA, ackA) in E. coli preserves the pyruvate precursor pool researchgate.net.

Flux Optimization: Balancing the expression levels of multiple pathway genes is crucial to avoid metabolic bottlenecks and maximize production researchgate.netnih.govnih.gov. This can be achieved using libraries of synthetic promoters or expression vectors to fine-tune enzyme levels nih.gov.

The table below highlights several genetic engineering strategies and their reported impact on fumaric acid production.

Interactive Table 2: Genetic Engineering Strategies for Fumaric Acid Production

| Host Organism | Genetic Modification | Effect on Production |

|---|---|---|

| Escherichia coli | Overexpression of phosphoenolpyruvate (B93156) carboxylase (PPC) and succinate dehydrogenase (sdhCDAB); deletion of aspartase (aspA) | 35.1 g/L fumaric acid in fed-batch culture nih.gov |

| Saccharomyces cerevisiae | Deletion of fumarase (FUM1); overexpression of pyruvate carboxylase (RoPYC) and a succinate-fumarate transporter (SFC1) | 1675 mg/L fumaric acid plos.org |

| Escherichia coli | Combinatorial overexpression of citrate (B86180) synthase (CS) and PPC using synthetic expression vectors | 6.24 g/L fumaric acid with a yield of 0.500 g/g glucose nih.gov |

| Aureobasidium pullulans | Overexpression of xylose isomerase (XI), xylose kinase (XK), and transketolase (TKL) | 73.1 g/L this compound from xylose researchgate.net |

The recovery of fumaric acid from the fermentation broth and its subsequent conversion to this compound is a critical downstream process. The method of isolation is often integrated with the fermentation strategy itself.

One common approach involves using calcium carbonate (CaCO₃) as a neutralizing agent during fermentation nih.gov. As the fungi produce fumaric acid, the pH of the broth decreases. The added CaCO₃ neutralizes the acid, leading to the in-situ precipitation of this compound, which has low water solubility nih.govresearchgate.net. This method has several advantages: it maintains the pH in a range optimal for the microorganism, fixes CO₂ released from the carbonate for use in carboxylation pathways, and removes the product from the solution, which can alleviate feedback inhibition researchgate.net. The precipitated this compound and biomass are then filtered from the broth. To recover the acid, the collected solid is acidified (e.g., with sulfuric acid) and heated, which dissolves the this compound and releases free fumaric acid. Due to its low solubility in acidic aqueous solutions, the fumaric acid crystallizes upon cooling and can be easily recovered by filtration inrs.caasm.org.

Alternatively, a direct chemical synthesis route can be employed using purified fumaric acid derived from fermentation. In this method, the crystallized fumaric acid is reacted with a calcium source. A patented method describes mixing fumaric acid with sodium carbonate to form a soluble disodium (B8443419) fumarate solution, which is then reacted with a calcium chloride solution at high temperature (e.g., 80-85°C) to precipitate this compound google.com. Another described method involves reacting an aqueous solution of fumaric acid, first neutralized with ammonia water, with a calcium chloride solution to induce the crystallization of pure this compound google.com. These direct synthesis methods allow for high-purity product formation with high yields google.comgoogle.com.

Structural Characterization and Crystal Engineering of Calcium Fumarate Compounds

Crystallographic Studies and Polymorphism

Crystallographic techniques are indispensable for elucidating the three-dimensional arrangement of atoms in calcium fumarate (B1241708), revealing details about its polymorphism and the influence of solvent molecules on its structure.

Single-crystal X-ray diffraction has been instrumental in determining the precise atomic arrangement within calcium fumarate crystals. A key hydrate (B1144303) form, this compound trihydrate (CaC₄H₂O₄·3H₂O), has been extensively studied. iucr.orgiucr.orgamanote.com

The crystal structure of this compound trihydrate was determined to be orthorhombic. iucr.org The fumarate ions form chains that are held together by ionic bonds with calcium ions and an extensive network of hydrogen bonds involving the water molecules. iucr.org Each calcium ion is coordinated to eight oxygen atoms, with an average Ca-O bond distance of 2.45 Å. iucr.org This coordination environment and the hydrogen bonding network, with bond lengths ranging from 2.70 to 2.93 Å, are crucial in stabilizing the crystal lattice. iucr.org

High-pressure single-crystal X-ray diffraction studies on this compound trihydrate have also been conducted to understand its mechanical properties. researchgate.netfigshare.comnih.govacs.orgacs.org These studies revealed a bulk modulus of approximately 20 GPa, indicating a degree of elastic recovery that is intermediate between that of small molecule drug crystals and inorganic pharmaceutical ingredients. researchgate.netfigshare.com This mechanical behavior is attributed to the anisotropic nature of the crystal structure, including the directionality of the inorganic Ca-O-Ca chains and the hydrogen bonding network. researchgate.netfigshare.com

Table 1: Crystallographic Data for this compound Trihydrate

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | iucr.org |

| Space Group | Pna2₁ | iucr.org |

| a (Å) | 6.62 | iucr.org |

| b (Å) | 17.63 | iucr.org |

| c (Å) | 6.97 | iucr.org |

| Z (formula units/cell) | 4 | iucr.org |

Powder X-ray diffraction (PXRD) is a powerful and non-destructive technique used for the identification of crystalline phases and the assessment of sample purity. scirp.orgfrontiersin.org For this compound, PXRD is essential for confirming the identity of the synthesized material and ensuring it is free from other crystalline impurities or different polymorphic or hydrated forms. acs.orgmdpi.com

The PXRD pattern of a crystalline substance is a unique fingerprint, characterized by a specific set of diffraction peaks at particular 2θ angles. By comparing the experimental PXRD pattern of a this compound sample to a reference pattern from a database, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD), one can confirm its phase identity. frontiersin.orgjkdhs.org The absence of peaks corresponding to potential starting materials or other known calcium salts confirms the purity of the sample. frontiersin.org This technique is also crucial in studying the formation of this compound and in quality control of products containing this compound. frontiersin.org

This compound can exist in various hydrated and solvated forms, where water or other solvent molecules are incorporated into the crystal lattice. nih.govfda.govgoogle.comunibo.it The presence and number of these solvent molecules can significantly influence the crystal structure and physical properties of the compound.

The most well-characterized hydrate is this compound trihydrate. iucr.orgiucr.orgamanote.com The three water molecules in its structure play a critical role in the hydrogen-bonding network that holds the crystal together. iucr.org Two of these water molecules are involved in bifurcated hydrogen bonds. iucr.org The investigation of these hydrated structures is crucial as they can exhibit different properties compared to the anhydrous form. unibo.it The formation of hydrates and solvates is often dependent on the crystallization conditions, such as the solvent system and temperature. unibo.it

Powder X-ray Diffraction for Phase Identification and Purity

Spectroscopic and Spectrometric Characterization

Spectroscopic techniques provide valuable information about the molecular structure, bonding, and functional groups present in this compound.

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that serve as molecular fingerprints for chemical compounds. mdpi.comnih.gov They probe the vibrational modes of molecules, providing information on functional groups and molecular structure. nih.gov

For this compound, the spectra are dominated by vibrations of the fumarate anion. Key features in the FTIR and Raman spectra include the symmetric and asymmetric stretching vibrations of the carboxylate groups (COO⁻). The positions of these bands are sensitive to the coordination environment of the carboxylate groups with the calcium ion. The C=C stretching vibration of the fumarate backbone is also a characteristic feature.

Vibrational spectroscopy is a powerful tool for distinguishing between different salts and polymorphs of fumaric acid. irdg.orgsurfacesciencewestern.com For instance, the spectral features can indicate whether the interaction between the calcium and the carboxylate is ionic or has some covalent character. mdpi.com

Table 2: Potential Characteristic Vibrational Modes for Fumarate Salts

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Technique |

| C=O Asymmetric Stretch | ~1550-1610 | FTIR |

| C=O Symmetric Stretch | ~1400-1450 | FTIR, Raman |

| C=C Stretch | ~1650 | Raman |

| C-H Bending | ~980 | Raman |

Note: The exact positions of these bands can vary depending on the specific crystalline form and hydration state.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment of specific atomic nuclei. nih.gov While ¹H and ¹³C NMR can provide information on the organic fumarate anion, ⁴³Ca NMR, despite being challenging due to the low natural abundance and quadrupolar nature of the ⁴³Ca isotope, can offer direct insight into the calcium coordination environment. rsc.orgacs.org

Solid-state ⁴³Ca NMR can distinguish between crystallographically inequivalent calcium sites within a crystal structure. rsc.org The chemical shift and quadrupolar coupling constant are sensitive to the number of coordinating oxygen atoms, Ca-O bond distances, and the symmetry of the calcium site. rsc.orgacs.org Although specific ⁴³Ca NMR data for this compound is not widely reported in the search results, the principles of the technique suggest it would be a valuable tool for characterizing different polymorphic and hydrated forms of the compound. rsc.org For instance, changes in the hydration state would alter the local environment of the calcium ion, which should be detectable by changes in the ⁴³Ca NMR parameters. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular mass and elemental composition of a compound. slideshare.net The process involves ionizing molecules and then separating these ions based on their mass-to-charge (m/z) ratio. slideshare.net This technique can provide precise molecular weight measurements and offer insights into the structure of a compound through the analysis of its fragmentation patterns. slideshare.netlcms.cz For coordination polymers like this compound, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed. lcms.cz

Mechanical Properties and Material Science Considerations

The mechanical properties of this compound, particularly in its trihydrate form (Ca(C₄H₂O₄)·3H₂O), are of significant interest due to its nature as a one-dimensional (1D) coordination polymer. researchgate.netacs.org Understanding these properties is crucial for applications where the material might undergo stress, such as during industrial processing. Techniques like nanoindentation and high-pressure X-ray diffraction have been used to characterize these properties on single crystals. jostchemical.comnih.govfigshare.com

Nanoindentation Studies on Crystalline Anisotropy

Nanoindentation is a key technique used to measure the mechanical properties of materials at the nanoscale. Studies on single crystals of this compound trihydrate have revealed significant mechanical anisotropy, meaning its properties vary depending on the crystallographic orientation. researchgate.netnih.gov The elastic modulus and hardness show considerable differences when measured along different crystal axes. rsc.org This orientation-dependent mechanical response is directly rationalized by the anisotropic nature of the crystal structure itself. researchgate.netacs.orgnih.gov The primary factors influencing this anisotropy are the directionality of the inorganic calcium-oxygen (Ca-O-Ca) chains that form the backbone of the polymer and the network of hydrogen bonding that links adjacent chains. researchgate.netnih.gov The orientation of the fumarate ligands also plays a crucial role in determining the directional mechanical behavior. researchgate.netacs.org

Elastic Modulus, Hardness, and Yield Stress Characterization

Quantitative mechanical properties of this compound trihydrate have been determined through nanoindentation experiments. jostchemical.comresearchgate.netacs.org These studies provide specific ranges for its elastic modulus, hardness, and yield stress, reflecting the material's resistance to elastic and plastic deformation. The values are highly dependent on the crystallographic orientation being tested. jostchemical.comresearchgate.netnih.gov

The elastic modulus, a measure of the material's stiffness, has been reported to range from 16.7 to 33.4 GPa. researchgate.netacs.orgnih.gov Hardness, which indicates the resistance to localized plastic deformation, falls within the range of 1.05 to 1.36 GPa. researchgate.netacs.orgnih.gov The yield stress, the point at which the material begins to deform plastically, is characterized to be between 0.70 and 0.90 GPa. researchgate.netacs.orgnih.gov Additionally, high-pressure single-crystal X-ray diffraction studies have determined a bulk modulus of approximately 20 GPa. researchgate.netnih.gov

| Mechanical Property | Reported Value Range | Reference |

|---|---|---|

| Elastic Modulus | 16.7–33.4 GPa | researchgate.net, acs.org, nih.gov |

| Hardness | 1.05–1.36 GPa | researchgate.net, acs.org, nih.gov |

| Yield Stress | 0.70–0.90 GPa | researchgate.net, acs.org, nih.gov |

| Bulk Modulus | ~20 GPa | researchgate.net, nih.gov |

Creep Behavior and Deformation Mechanisms in Solid-State this compound

Creep is the time-dependent tendency of a solid material to deform permanently under the influence of persistent mechanical stress. engrxiv.org In crystalline solids, creep deformation is governed by mechanisms such as dislocation dynamics and diffusion. engrxiv.orgosti.gov Dislocation creep, which involves the movement of dislocations through the crystal lattice, often dominates at higher stresses, while diffusional creep is more prevalent at high temperatures and low stresses. youtube.com

For this compound trihydrate, nanoindentation studies have also characterized its creep behavior. researchgate.netnih.gov The creep rate was measured to be in the range of 0.8 to 5.8 nm/s. researchgate.netacs.orgnih.gov This behavior, like other mechanical properties, can be understood in the context of its specific crystal structure. researchgate.net The observed plastic deformation and creep are linked to processes like dislocation slip and motion along specific crystallographic planes. researchgate.net The mechanisms controlling plastic flow in crystalline materials are generally categorized as crystal slip, diffusional creep, and grain boundary sliding. osti.gov

Structural Basis of Mechanical Performance in Coordination Polymers

The mechanical performance of this compound is fundamentally linked to its structure as a coordination polymer. jostchemical.comresearchgate.net Coordination polymers are macromolecules formed by metal ions linked by organic ligands, which can extend in one, two, or three dimensions. spruijtlab.commdpi.com this compound trihydrate exists as a 1D coordination polymer, where calcium centers are bridged by fumarate ligands to form chains. researchgate.netacs.org

The distinct mechanical properties observed, including the significant anisotropy, are a direct consequence of this 1D chain-like structure. researchgate.netnih.gov The inorganic Ca-O-Ca linkages create a relatively rigid backbone along the polymer chain. researchgate.net These chains are then interconnected through a network of hydrogen bonds, which are weaker than the covalent and ionic bonds within the chains. researchgate.netnih.gov This structural hierarchy is the primary reason for the orientation-dependent mechanical response. researchgate.net Deformation behavior is easier or harder depending on whether the applied stress is aligned with or perpendicular to the strong polymeric chains. This demonstrates a clear structure-property relationship, where the molecular architecture dictates the macroscopic mechanical characteristics of the material. researchgate.netresearchgate.netmdpi.com

Biochemical and Biological System Interactions of Fumarates Excluding Human Therapeutic/nutritional Effects

Interactions in Model Biological Systems

Fumarate's role extends beyond microbial metabolism, with significant interactions observed in various non-human model organisms, particularly parasites. In these systems, fumarate (B1241708) metabolism is often adapted to unique anaerobic environments and can intersect with other critical cellular pathways.

Many parasitic helminths and protists thrive in anaerobic or microaerophilic environments within their hosts and have evolved unique energy metabolisms that differ significantly from their mammalian counterparts. asm.org A central feature of this adaptation is the NADH-fumarate reductase system, which constitutes a unique respiratory chain where fumarate acts as the terminal electron acceptor. asm.orgasm.org

In the parasitic protist Trypanosoma brucei, the causative agent of sleeping sickness, fumarate is an essential intermediary metabolite. nih.gov While it excretes succinate (B1194679) as a waste product of glucose metabolism, the fumarase enzymes that produce fumarate are essential for parasite viability. nih.gov This essentiality is because fumarate acts as a crucial electron acceptor for other vital pathways, such as de novo pyrimidine (B1678525) synthesis. nih.gov

Similarly, the larval stage of the tapeworm Echinococcus multilocularis possesses a mitochondrial respiratory system highly adapted to anaerobic conditions, with NADH-fumarate reductase activity being predominant. asm.orgasm.org This system uses rhodoquinone (B1236329) as an electron mediator to transfer electrons from NADH to fumarate, a process coupled with proton transport that allows for ATP generation without oxygen. asm.orgasm.org

In the malaria parasite Plasmodium falciparum, the enzymes fumarate hydratase (FH) and malate-quinone oxidoreductase (MQO) were initially thought to be essential in the asexual blood stages. nih.gov Fumarate is generated not only by the TCA cycle but also as a byproduct of purine (B94841) salvage. nih.govresearchgate.net While later studies showed that the parasite exhibits metabolic plasticity and can survive without FH and MQO, fumarate and malate (B86768) supplementation can rescue the growth of other mutants, indicating their importance in providing oxaloacetate for aspartate biosynthesis. nih.gov

| Parasitic Organism | Key Fumarate-Related Enzyme/Pathway | Metabolic Role of Fumarate | Reference(s) |

| Trypanosoma brucei | Fumarase (FHc and FHm) | Essential intermediary metabolite; electron acceptor for pyrimidine synthesis. | nih.gov |

| Echinococcus multilocularis | NADH-fumarate reductase system | Terminal electron acceptor in anaerobic respiration for ATP production. | asm.orgasm.org |

| Plasmodium falciparum | Fumarate Hydratase (FH), Adenylosuccinate lyase | Intermediate in TCA cycle and purine salvage; precursor for oxaloacetate/aspartate. | nih.govresearchgate.net |

Biological crosstalk describes instances where components of one signal transduction pathway influence another. wikipedia.org Fumarate and its associated metabolites have been identified as signaling molecules that participate in such crosstalk, extending their function beyond central metabolism.

In the non-human model organism E. coli, fumarase enzymes and the metabolites fumarate and succinate are involved in the DNA Damage Response (DDR). pnas.orgbiorxiv.org This represents a form of biochemical crosstalk where the metabolic state of the TCA cycle directly signals to the DNA repair machinery. An accumulation of fumarate and succinate, often resulting from dysfunctional fumarase activity, can inhibit α-ketoglutarate-dependent dioxygenases like the AlkB DNA repair enzyme. pnas.org This modulation occurs because fumarate and succinate act as competitive inhibitors of AlkB's substrate, α-ketoglutarate. pnas.orgbiorxiv.org

In rat models, there is evidence of crosstalk between the Nrf2 and NF-κB pathways, which are central regulators of oxidative stress and inflammation, respectively. nih.gov While not directly initiated by calcium fumarate in these studies, the principle of metabolic intermediates influencing major signaling cascades is well-established. For instance, dimethyl fumarate has been shown to influence these pathways. nih.gov In plants, exposure to pollutants can alter the concentrations of TCA cycle intermediates, including a decrease in fumarate, which in turn affects broader cellular responses to stress. mdpi.com These examples from diverse non-human models illustrate that metabolites like fumarate can act as signaling molecules, creating a biochemical crosstalk that integrates cellular metabolism with other fundamental processes like DNA repair and stress response. pnas.orgmdpi.com

Investigation of Fumarate Metabolism in Parasitic Organisms

This compound in Animal Agricultural Sciences

This compound, a salt of fumaric acid, has been a subject of investigation in animal agricultural sciences for its potential to modulate physiological processes, particularly in livestock. Research has explored its role as a dietary additive to influence production metrics and its impact on the intricate digestive processes of ruminants, including the mitigation of greenhouse gas emissions.

Dietary Inclusion Studies in Livestock for Production Parameters

The inclusion of fumarate salts in livestock feed has been examined to determine its effects on key production parameters such as milk yield and composition. Studies in dairy animals have yielded variable results.

In an experiment involving lactating dairy cows, a dietary additive mixture containing 0.7% this compound along with lauric acid, myristic acid, and linseed oil was studied. In one part of the study, milk yield and milk fat content showed a tendency to be lower for the cows receiving the additive mixture. nih.gov In a second experiment under the same study, milk production was not affected, but milk fat content was lower. nih.gov Across both experiments, the fat- and protein-corrected milk was lower for the group receiving the supplement. nih.gov Conversely, a separate study investigating the effects of sodium fumarate infusions in early-lactation dairy cows found no significant impact on milk yield, fat, or protein. researchgate.net However, it did note that lactose (B1674315) concentrations were significantly higher in the milk of cows that received fumarate. researchgate.net

The table below summarizes findings from studies on the inclusion of fumarate in the diets of dairy livestock.

Table 1: Effect of Fumarate Supplementation on Dairy Production Parameters

| Species | Fumarate Form | Parameter | Result | Citation |

|---|---|---|---|---|

| Dairy Cow | This compound (in mixture) | Milk Yield | Tended to be lower (Exp 1); Not affected (Exp 2) | nih.gov |

| Dairy Cow | This compound (in mixture) | Milk Fat Content | Tended to be lower (Exp 1); Lower (Exp 2) | nih.gov |

| Dairy Cow | This compound (in mixture) | Fat- and Protein-Corrected Milk | Lower | nih.gov |

| Dairy Cow | Sodium Fumarate | Milk Lactose | Significantly higher | researchgate.net |

Impact on Ruminant Digestion and Methane (B114726) Emissions Research

Fumarate is an intermediate in the Krebs cycle and can act as an alternative hydrogen sink in the rumen. This biochemical property has led to extensive research into its potential to reduce enteric methane production, a significant greenhouse gas from livestock. researchgate.netejast.org By competing for hydrogen with methanogenic archaea, fumarate can be reduced to succinate, theoretically lowering the amount of hydrogen available for methane synthesis. researchgate.net

Studies have shown that this theoretical potential can translate into practice, though results vary. In lactating dairy cows fed a mixture including this compound, methane emissions in grams per day (g/d) were decreased by 10%. nih.gov However, when methane emission was expressed per kilogram of milk produced, this decrease was not evident. nih.gov The study also observed that the additive led to an increase in the molar proportions of propionate (B1217596) at the expense of acetate (B1210297) and butyrate (B1204436) in the rumen. nih.gov Research in dairy goats has also demonstrated a reduction in methane emissions with fumarate supplementation, recording an 11.3% decrease in liters per day (L/d). biorxiv.org

However, the effect is not always consistent. An in-vitro study using continuous fermenters reported that fumarate reduced methane output by 38%, while a subsequent in-vivo study with growing beef cattle found that methane reduction was unaffected by fumarate. ejast.org Another in-vitro investigation observed no significant difference in total methane production between a control group and a treatment with fumarate. nih.gov A meta-analysis of various studies concluded that while fumarate addition does lead to a decrease in methane, the reduction is considerably lower than what would be stoichiometrically predicted. researchgate.net

The table below provides an overview of research findings on the impact of fumarate on methane emissions and rumen fermentation.

Table 2: Research Findings on Fumarate's Impact on Ruminant Methane Emissions and Digestion

| Animal/System | Fumarate Form | Key Finding | Citation |

|---|---|---|---|

| Lactating Dairy Cows | This compound (in mixture) | Methane (g/d) decreased by 10%. nih.gov | nih.gov |

| Lactating Dairy Cows | This compound (in mixture) | Molar proportion of propionate increased; acetate and butyrate decreased. nih.gov | nih.gov |

| Dairy Goats | Fumarate | Methane emissions (L/d) suppressed by 11.3%. biorxiv.org | biorxiv.org |

| In-vitro Fermenter | Fumarate | Methane output reduced by 38%. ejast.org | ejast.org |

| Growing Beef Cattle | Fumarate | Methane reduction was unaffected. ejast.org | ejast.org |

| In-vitro System | Fumarate | No significant difference in total methane production compared to control. nih.gov | nih.gov |

Advanced Applications in Scientific and Industrial Domains Non Therapeutic

Food Processing and Preservation Technology

In the food industry, calcium fumarate (B1241708) is utilized for its ability to modify and stabilize the physical and chemical properties of food products. addimentum.co Its application extends from regulating acidity to preventing caking in powdered goods, contributing to both the quality and shelf-life of various food items.

Role as an Acidity Regulator and Flavor Enhancer in Food Matrices

Calcium fumarate serves as an effective acidity regulator in a variety of food products, including baked goods, dairy products, and fruit juices. atamanchemicals.comaddimentum.coinflibnet.ac.in It helps in controlling the pH of foods during processing, which is crucial for achieving desired textures and preventing microbial growth. addimentum.coinflibnet.ac.in For instance, in powdered gelatins, this compound can increase the hardness of the final product. addimentum.co

Beyond its role in pH control, this compound also functions as a flavor enhancer. ontosight.ai Its neutral taste profile does not interfere with the intended flavors of the food, which is a significant advantage over sodium-based salts that can impart a competing taste. addimentum.co Research has shown that calcium salts can enhance a range of flavors, including salty, sweet, bitter, and fruity notes. kfn.ch This property can lead to cost savings by reducing the need for other, more expensive flavor ingredients. kfn.ch Furthermore, in some formulations, this compound has been found to act as a "sugar-sparing" or sweetness-enhancing ingredient. google.com

Anti-Caking and Flowing Agent Properties in Food Ingredients

Powdered food products are susceptible to clumping and caking, which can affect their quality and ease of use. pmg.engineeringulprospector.comulprospector.com Anti-caking agents are added to these products to absorb moisture and coat particles, preventing them from sticking together. pmg.engineeringulprospector.comulprospector.com this compound, particularly in a finely-divided, water-soluble, and generally-crystalline form, is an effective anti-caking and flowing agent. google.com

It is used in a variety of powdered mixes, including those for beverages and gelatin, to ensure they remain free-flowing. addimentum.cogoogle.com The effectiveness of this compound in this role is attributed to its low hygroscopicity (tendency to absorb moisture from the air). addimentum.co For optimal performance as a flow agent in acidic powdered food mixes, this compound particles should have an average size of 35 microns or less and be used at a level of less than 2% by weight of the mix. google.com

Table 1: Properties of this compound as a Flow Agent

| Property | Value/Description | Source |

|---|---|---|

| Average Particle Size | ≤ 35 microns | google.com |

| Usage Level in Mix | < 2% by weight | google.com |

| Bulk Free-Flow Density | 0.3 to 0.8 g/cc | google.com |

Formulations for Enhanced Functional Performance in Beverages

This compound is increasingly being used in beverage formulations to enhance their functional properties. atamanchemicals.comnutritionaloutlook.com It can be used to fortify beverages with calcium, a vital nutrient for bone health. atamanchemicals.comjostchemical.com The use of this compound in beverages presents an alternative to other calcium salts like calcium citrate (B86180), which can sometimes negatively impact flavor and stability. nutraingredients.com

Research has shown that this compound can be particularly beneficial in clear, acidic beverages. nutraingredients.com Its high solubility helps maintain the clarity and stability of these drinks. nutraingredients.com Furthermore, in sports performance drinks, where added salts can create an astringent taste, acidulants like fumaric acid and its salts can help balance the flavor profile. bartek.ca Fumaric acid can also decrease the pH in acidified beverages containing proteins and amino acids without a corresponding increase in sourness, which can result in a sweeter taste perception. bartek.ca

Materials Science and Engineering

The application of this compound extends into the realm of materials science, where it serves as a building block for advanced materials with a wide range of potential uses.

This compound as a Component in Coordination Polymers (CPs)

This compound is a key component in the synthesis of one-dimensional (1D) coordination polymers. figshare.comresearchgate.netnih.govacs.org These are materials where metal ions (in this case, calcium) are linked by organic ligands (fumarate) to form extended chains. ias.ac.in The structure of these polymers often involves inorganic Ca-O-Ca chains linked by the fumarate ligands and further stabilized by hydrogen bonding. figshare.comnih.gov

The mechanical properties of these this compound-based coordination polymers, such as their elasticity and hardness, have been studied using techniques like nanoindentation and high-pressure X-ray diffraction. figshare.comresearchgate.netnih.gov These properties are crucial for applications such as the tableting of dietary supplements. researchgate.netnih.gov The study of these materials is significant as coordination polymers are being explored for a variety of applications, including gas adsorption, drug delivery, and catalysis. researchgate.net

Table 2: Mechanical Properties of this compound Trihydrate (a 1D Coordination Polymer)

| Mechanical Property | Measured Value Range | Source |

|---|---|---|

| Elastic Modulus | 16.7–33.4 GPa | figshare.comnih.gov |

| Hardness | 1.05–1.36 GPa | figshare.comnih.gov |

| Yield Stress | 0.70–0.90 GPa | figshare.comnih.gov |

Development of Fumarate-Based Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous materials with exceptionally high surface areas, making them promising for applications in gas storage, separation, and catalysis. nih.govrsc.orgnih.gov Fumarate is a ligand that can be used to create these frameworks with various metals. nih.gov

While the synthesis of some fumarate-based MOFs, such as those with aluminum (Al-fumarate) and iron (iron fumarate), has been successful, creating a porous this compound MOF has proven more challenging. nih.govresearchgate.netgoogle.comrsc.org Attempts to synthesize a this compound MOF have often resulted in the formation of a non-porous coordination polymer, this compound trihydrate. nih.govresearchgate.net However, the development of calcium-based MOFs (Ca-MOFs) in general is an active area of research due to their potential for high stability, low toxicity, and low density. osti.govresearchgate.net Researchers are exploring various synthetic methods, including solvothermal and mechanochemical approaches, to create novel Ca-MOFs with desired properties for applications such as heavy metal adsorption. rsc.orgchemrxiv.org For example, a this compound MOF (CaFu) has been synthesized and shown to be effective in the reduction of Cadmium(II). rsc.org

Integration into Organometallic Systems for Novel Material Properties

This compound serves as a critical component in the development of advanced organometallic systems, specifically in the synthesis of Metal-Organic Frameworks (MOFs). These materials, constructed from metal ions or clusters linked by organic ligands, are noted for their high porosity, large surface areas, and tunable structures. nih.govosti.govresearchgate.net Calcium-based MOFs (Ca-MOFs) are a unique subclass that offers high stability, low toxicity, and reduced density, making them advantageous for applications like molecular separations and gas storage. osti.govresearchgate.net

The fumarate ion, derived from fumaric acid, acts as an organic linker, connecting calcium ions to form these complex structures. osti.govcreative-proteomics.com The choice of calcium is beneficial due to its abundance, cost-effectiveness, and biocompatibility. nih.gov Research has demonstrated the synthesis of various Ca-MOFs where the fumarate linker plays a central role in defining the framework's architecture and, consequently, its properties. For instance, the combination of calcium with fumaric acid can result in the formation of a one-dimensional coordination polymer, this compound trihydrate. researchgate.netacs.orgresearchgate.net

The properties of these organometallic systems can be finely tuned. For example, studies on aluminum-based MOFs have shown that incorporating fumarate as a linker can create materials with adjustable water sorption properties, which is crucial for applications like humidity control and heat transformation. nih.govresearchgate.net While not directly calcium-based, these studies highlight the versatility of the fumarate linker in creating functional MOFs. The mechanical properties of this compound-based coordination polymers, such as elastic modulus and hardness, are influenced by the crystallographic orientation of the fumarate ligands and the directionality of the inorganic calcium-oxygen chains. researchgate.netacs.org

The synthesis of these materials can be achieved through various methods, including solvothermal and mechanochemical processes. researchgate.netsemanticscholar.org Recent advancements have focused on greener synthesis routes, such as using resonant acoustic mixing (RAM) to produce fumarate-based MOFs without the need for harsh solvents. researchgate.net

Table 1: Properties of Fumarate-Based Metal-Organic Frameworks

| Property | Description | Research Finding | Citation |

| Porosity | The presence of pores and voids within the material structure. | Fumarate-based MOFs exhibit significant porosity, which is crucial for applications in gas storage and separation. | nih.gov |

| Surface Area | The total surface area of the material per unit of mass. | Aluminum fumarate MOFs have been synthesized with high surface areas, reaching up to 790 m²/g. | researchgate.net |

| Water Sorption | The ability of the material to adsorb and desorb water molecules. | Aluminum fumarate MOFs show tunable water sorption properties, making them suitable for humidity control applications. | nih.govresearchgate.net |

| Mechanical Stability | The ability of the material to withstand mechanical stress. | The mechanical properties of this compound trihydrate, a coordination polymer, are anisotropic and depend on the crystal structure. | researchgate.netacs.org |

Chemical and Industrial Synthesis Processes

In the pharmaceutical industry, this compound's role extends beyond being a direct active ingredient. It serves as a non-bioactive intermediate and a component in various formulations. For instance, in the synthesis of certain pharmaceutical products, fumaric acid and its salts, like this compound, are utilized due to their chemical properties. creative-proteomics.com Animal studies have indicated that fumarates are absorbed in the gastrointestinal tract, where they are hydrolyzed. nih.gov This metabolic process is a key consideration in drug design and formulation.

While direct application of this compound in perfume and essential oil manufacturing is not extensively documented, the underlying chemistry of the components is relevant. The manufacturing of perfumes and essential oils involves complex processes like distillation, extraction, and expression to isolate volatile aromatic compounds from plant materials. sigmadafclarifiers.comresearchgate.netgoogle.com These processes often require the use of solvents, such as ethanol (B145695), and fixatives to stabilize the fragrance. sigmadafclarifiers.comalphaaromatics.com

The chemical principles related to fumaric acid and its salts can be applicable. For instance, the formation of complexes and the control of pH are critical steps in fragrance formulation. sigmadafclarifiers.comalphaaromatics.com Although not a primary ingredient, compounds with properties similar to this compound could potentially be used to adjust the chemical environment during extraction or to aid in the purification of raw materials. The production of essential oils often involves steam distillation, where water vapor is used to carry volatile compounds. sigmadafclarifiers.comgoogle.com The stability and solubility of various salts can influence the efficiency of such processes.

This compound is utilized in the cosmetics and personal care industry for its stabilizing and texture-enhancing properties. justdial.com It can be found in a variety of products, including creams, lotions, and other skincare formulations. justdial.comwiseguyreports.com As a stabilizing agent, it helps to maintain the consistency and texture of these products over time. justdial.com

In addition to its role as a stabilizer, this compound is included in formulations for its potential to improve skin hydration and elasticity. justdial.com It is also valued for its purported anti-aging properties. justdial.com The fine, white powder form of this compound allows for easy incorporation into cosmetic formulations. justdial.com

The use of mineral-based ingredients in cosmetics is a growing trend, with consumers seeking natural and sustainable options. imerys.comomya.com Calcium carbonate, a related compound, is widely used in cosmetics as a bulking agent, texture enhancer, and opacifying agent. omya.comspecialchem.com This highlights the broader utility of calcium salts in the cosmetics industry. Calcium carbonate provides smoothness, a pleasant skin feel, and can have a mattifying effect by absorbing sebum. omya.com These properties are desirable in a wide range of products, from skincare to decorative cosmetics. omya.com

Analytical Methodologies for Calcium Fumarate Characterization and Quantification

Chromatographic Techniques

Chromatography is a powerful set of laboratory techniques used for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) for Purity and Content Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of calcium fumarate (B1241708), offering high precision and the ability to separate it from other similar substances. creative-proteomics.comlaboratuvar.com It is widely used for determining the purity and quantifying the fumarate content in various matrices, including food products and pharmaceuticals. creative-proteomics.com

A common approach involves using a reversed-phase (RP-HPLC) method. researchgate.net For the simultaneous estimation of multiple components, a C18 column is often employed. researchgate.net The mobile phase, a mixture of a buffer solution (like phosphate (B84403) buffer) and an organic solvent (such as methanol (B129727) or acetonitrile), is passed through the column at a specific flow rate. researchgate.netnih.gov Detection is typically carried out using a UV detector at a wavelength where fumaric acid absorbs, such as 210 nm or 245 nm. researchgate.netjsmcentral.org

Method validation according to International Council for Harmonisation (ICH) guidelines ensures the reliability of the HPLC method, assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netijcrt.org For instance, a validated RP-HPLC method for a product containing bisoprolol (B1195378) fumarate demonstrated linearity within a specific concentration range and high accuracy and precision, with a relative standard deviation (RSD) of less than 2%. ijmcr.com

Table 1: Example HPLC Method Parameters for Fumarate Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Methanol:Phosphate Buffer (pH 3.5) (45:55 v/v) researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection Wavelength | 245 nm researchgate.net |

| Injection Volume | 10 µL researchgate.net |

| Run Time | < 6.0 min researchgate.net |

Gas Chromatography (GC) for Volatile Components (if applicable)

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds. leeder-analytical.com In the context of calcium fumarate, GC is primarily applicable for the determination of organic volatile impurities (OVIs) that may be present from the manufacturing process. asianpubs.org Since this compound itself is not volatile, it is not directly analyzed by GC. However, any residual solvents or volatile by-products can be quantified using this method. asianpubs.orgresearcher.life

The technique typically involves a headspace sampler coupled with a gas chromatograph and a flame ionization detector (FID). researcher.life This setup allows for the analysis of volatile compounds in solid samples without dissolving the matrix. researcher.life The sample is heated in a sealed vial, and the vapor phase (headspace) is injected into the GC column for separation and detection. bibliotekanauki.pl GC methods for OVIs are validated according to ICH guidelines to ensure their accuracy, precision, and sensitivity. asianpubs.orgbibliotekanauki.pl

Table 2: Typical Volatile Impurities Analyzed by GC

| Impurity Class | Examples |

| Class 1 (To be avoided) | Benzene (B151609) asianpubs.org |

| Class 2 (To be limited) | Toluene (B28343), Methylene chloride asianpubs.org |

| Class 3 (Low toxic potential) | Ethanol (B145695), Acetone bibliotekanauki.pl |

Ion Chromatography for Ionic Species Determination

Ion Chromatography (IC) is a versatile and well-established technique for the determination of both cations and anions in a variety of samples. thermofisher.com For this compound, IC can be used to simultaneously determine the calcium (cation) and fumarate (anion) content. asianpubs.orgnih.gov

For cation analysis, a cation-exchange column, such as a Dionex IonPac CS16, can be used to separate calcium ions. thermofisher.comasianpubs.org The separation is typically achieved using an acidic eluent like methanesulfonic acid, followed by suppressed conductivity detection. thermofisher.comasianpubs.org This method allows for the accurate quantification of calcium, even in complex matrices. thermofisher.com

For anion analysis, an anion-exchange column, such as a Metrohm Metrosep A Supp 1, can be employed to separate and quantify the fumarate anion. nih.gov A mobile phase consisting of a sodium carbonate and sodium bicarbonate buffer is commonly used, with detection by a conductivity detector. nih.gov This approach has been successfully validated for the simultaneous quantification of several organic anions, including fumarate. nih.gov

Table 3: Example Ion Chromatography Conditions

| Analysis | Cation (Calcium) | Anion (Fumarate) |

| Column | Dionex IonPac CS16 thermofisher.comasianpubs.org | Metrohm Metrosep A Supp 1 nih.gov |

| Eluent/Mobile Phase | 30 mM Methanesulfonic acid thermofisher.com | 7.5 mM Sodium carbonate & 2.0 mM Sodium bicarbonate nih.gov |

| Detection | Suppressed Conductivity thermofisher.com | Conductivity nih.gov |

Titrimetric and Gravimetric Methods

Titrimetric and gravimetric methods are classical analytical techniques that rely on reaction stoichiometry and mass measurements, respectively, to quantify a substance. These methods are often robust, cost-effective, and can provide high accuracy when performed correctly.

Complexometric Titration for Calcium Content Determination

Complexometric titration is a widely used volumetric method for determining the concentration of metal ions, making it suitable for quantifying the calcium content in this compound. slideshare.netslideshare.net The most common titrant used is ethylenediaminetetraacetic acid (EDTA), a hexadentate ligand that forms a stable, 1:1 complex with calcium ions. slideshare.netnih.gov

The procedure involves dissolving the this compound sample in an appropriate solvent and adjusting the pH to an alkaline level, which is necessary for the complexation reaction. nih.gov A metallochromic indicator, such as Eriochrome Black T or Patton-Reeder's dye, is added to the solution. slideshare.net This indicator forms a colored complex with the calcium ions. As the EDTA solution is added, it displaces the indicator from the calcium ions. The endpoint of the titration is signaled by a distinct color change, which occurs when all the calcium has been complexed by the EDTA. slideshare.net The volume of EDTA used is directly proportional to the amount of calcium in the sample. slideshare.net

Table 4: Key Reagents in Complexometric Titration of Calcium

| Reagent | Role |

| EDTA (Ethylenediaminetetraacetic acid) | Titrant, forms a stable complex with Calcium slideshare.net |

| Eriochrome Black T / Patton-Reeder's dye | Metallochromic indicator, signals the endpoint slideshare.net |

| Buffer Solution (e.g., Ammonia-Ammonium Chloride) | Maintains a high pH for the reaction |

Acid-Base Titration for Fumarate Moiety Quantification

Acid-base titration is a straightforward and effective method for quantifying the fumarate portion of this compound. This method is based on the neutralization reaction between the fumarate, which acts as a base, and a standard acid solution. ijmcr.comgoogle.com

In a typical procedure, the this compound sample is dissolved in a suitable solvent, which may involve a non-aqueous medium like glacial acetic acid to enhance the basic properties of the fumarate. peacta.org A standard solution of a strong acid, such as perchloric acid, is then used as the titrant. peacta.org The progress of the titration can be monitored using a visual indicator like phenolphthalein (B1677637) or by potentiometric methods, which involve measuring the change in potential with a pH electrode. ijmcr.compeacta.org The endpoint is reached when all the fumarate has been neutralized by the acid. The amount of fumarate in the sample can be calculated from the volume and concentration of the acid titrant used. ijmcr.com

A study on bisoprolol fumarate demonstrated the successful application of an acid-base titrimetric method, where the sample was titrated with sodium hydroxide (B78521) using phenolphthalein as an indicator, achieving good accuracy and precision. ijmcr.com

Table 5: Components of Acid-Base Titration for Fumarate

| Component | Function |

| This compound | Analyte (acts as a base) |

| Perchloric Acid / Sodium Hydroxide | Standard titrant (acid or base) ijmcr.compeacta.org |

| Glacial Acetic Acid | Solvent (enhances basicity) peacta.org |

| Phenolphthalein / Potentiometric Electrode | Endpoint indicator ijmcr.compeacta.org |

Thermogravimetric Analysis (TGA) for Decomposition and Hydration State

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability and composition of this compound, particularly its hydration state. etamu.edu This method measures the change in mass of a sample as it is heated over a range of temperatures. etamu.edu

In a typical TGA experiment, a sample of this compound is heated in a controlled atmosphere, often an inert gas like nitrogen, to prevent oxidation. mdpi.com The resulting data is plotted as a TGA curve, showing the percentage of weight loss against temperature. etamu.edu The decomposition of hydrated this compound occurs in distinct stages, which can be clearly identified on the TGA curve. h-and-m-analytical.com

A study on this compound trihydrate (CaC₄H₂O₄·3H₂O) demonstrated a significant initial mass loss of approximately 26% at around 120°C. acs.org This corresponds closely to the theoretical mass loss of 27% for the removal of three water molecules, confirming the trihydrate nature of the compound. acs.org Following the initial dehydration, further heating leads to the decomposition of the anhydrous this compound. This process involves a second mass loss between 250°C and 600°C, attributed to the formation of calcium carbonate (CaCO₃). acs.org A final decomposition step occurs at higher temperatures, between 600°C and 700°C, where calcium carbonate breaks down into calcium oxide (CaO), resulting in an additional mass loss. acs.org

The derivative of the TGA curve, known as the DTG curve, is often overlaid on the TGA plot to pinpoint the temperature at which the rate of mass loss is at its maximum for each decomposition step. h-and-m-analytical.com

Table 1: TGA Decomposition Stages of this compound Trihydrate

| Temperature Range (°C) | Mass Loss (%) | Decomposition Product |

| ~120 | ~26 | Three water molecules (H₂O) |

| 250 - 600 | ~21 | Carbon monoxide (CO) |

| 600 - 700 | ~18 | Carbon dioxide (CO₂) |

Note: The data in this table is based on findings from a study on this compound trihydrate. acs.org

Advanced Characterization Techniques

Beyond TGA, a range of advanced techniques provide deeper insights into the elemental composition and morphology of this compound.

Elemental analysis is a crucial technique for determining the mass fractions of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and oxygen (O) in a sample. culturalheritage.orgresearchgate.net This method is based on the complete and instantaneous combustion of the sample, which breaks it down into simple gaseous compounds that are then separated and quantified. researchgate.netmeasurlabs.com

For this compound, CHN analysis is particularly valuable for confirming the empirical formula and assessing the purity of the compound. The process involves combusting a precisely weighed sample in an excess of oxygen. The resulting combustion products, primarily carbon dioxide (CO₂) and water (H₂O), are collected in separate traps. researchgate.net The amounts of these products are then measured to calculate the percentages of carbon and hydrogen in the original sample. Nitrogen content is determined by reducing nitrogen oxides to N₂ gas, which is then measured. thermofisher.com Oxygen analysis requires a separate pyrolysis step in an oxygen-free environment, converting the oxygen in the sample to carbon monoxide (CO) for measurement. culturalheritage.org

The theoretical elemental composition of anhydrous this compound (CaC₄H₂O₄) can be calculated based on its molar mass (154.134 g/mol ). wikipedia.org Comparing the experimental results from the CHNS/O analyzer with these theoretical values provides a direct measure of the sample's purity.

Table 2: Theoretical vs. Experimental Elemental Composition of Fesoterodine Fumarate

| Element | Theoretical % | Experimental % (Average) |

| Carbon (C) | 67.30 | 67.24 |

| Hydrogen (H) | 7.25 | 7.21 |

| Nitrogen (N) | 3.16 | 3.16 |

Note: This table presents data for Fesoterodine Fumarate as a representative example of CHN analysis on a fumarate-containing pharmaceutical compound. thermofisher.com

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. horiba.com It works by bombarding a sample with primary X-rays, which causes the atoms within the sample to emit fluorescent, or secondary, X-rays. advacam.com Each element emits X-rays at a unique energy level, creating a characteristic spectrum that acts as a fingerprint for that element. horiba.comadvacam.com

In the context of this compound, XRF is an effective method for confirming the presence and quantifying the amount of calcium. spectroscopyonline.com The technique can be applied to solid powders and is generally independent of the chemical form of the element. horiba.com This means that the calcium peak in the XRF spectrum will appear at the same energy level regardless of whether it is in the form of this compound, calcium carbonate, or calcium oxide. horiba.com XRF can also be used to detect any inorganic impurities that may be present in the sample. pjoes.comuib.no

Both Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques that provide detailed information about the morphology and particle size of this compound. azonano.comcreative-biostructure.com

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface of a material. nih.gov In SEM analysis of this compound, the images can reveal the shape, size, and surface texture of the crystals. researchgate.net Studies have shown that SEM can be used to characterize the morphology of calcium-containing particles, which can appear as agglomerates of crystals. nih.gov For instance, SEM analysis of calcium-based particles has revealed both irregular and spherical morphologies, as well as the tendency for particles to form clusters. researchgate.netbrecjournals.com The particle size can also be estimated from SEM images. researchgate.net

Transmission Electron Microscopy (TEM) , on the other hand, provides information about the internal structure of a material. creative-biostructure.com To be analyzed by TEM, the sample must be thin enough for electrons to pass through it. creative-biostructure.com TEM can be used to determine particle size distribution with high resolution, making it particularly suitable for nanoparticles. measurlabs.comnih.gov For this compound, TEM can reveal the primary particle size and shape, and can be used to observe any internal defects or variations in crystallinity. researchgate.net

Table 3: Electron Microscopy Techniques for this compound Analysis

| Technique | Information Provided | Sample Requirements |

| Scanning Electron Microscopy (SEM) | Surface morphology, particle shape, particle size, and agglomeration. nih.govresearchgate.netresearchgate.netbrecjournals.com | Solid sample, typically coated with a conductive material. |

| Transmission Electron Microscopy (TEM) | Internal structure, primary particle size and distribution, and crystallinity. creative-biostructure.commeasurlabs.comnih.govresearchgate.net | Very thin sample to allow electron transmission. creative-biostructure.com |

Environmental Footprint and Sustainability Aspects of Calcium Fumarate

Life Cycle Assessment (LCA) of Production Processes

A comprehensive Life Cycle Assessment (LCA) is a critical tool for evaluating the environmental burdens associated with calcium fumarate (B1241708) production, from raw material extraction to the final product. scispace.comresearchgate.net While specific LCA studies focused solely on calcium fumarate are not widely available, the assessment can be inferred by examining the life cycles of its constituent components: fumaric acid and a calcium source. The LCA framework helps to identify key areas of environmental impact, such as resource depletion, energy consumption, and emissions. upf.edusemanticscholar.org

Raw Material Sourcing and Impact Assessments

The primary raw materials for this compound synthesis are fumaric acid and a calcium source, typically calcium carbonate or calcium hydroxide (B78521). justdial.com The environmental footprint of these materials varies significantly depending on their origin.

Fumaric Acid:

Petrochemical Route: The conventional production of fumaric acid relies on the catalytic oxidation of benzene (B151609) or butane (B89635) to produce maleic anhydride (B1165640), which is then isomerized to fumaric acid. wikipedia.org This process is dependent on non-renewable fossil fuels and is associated with the environmental impacts of petroleum extraction and processing. ucm.es

Bio-based Route: A more sustainable approach involves the fermentation of renewable feedstocks by microorganisms like Rhizopus arrhizus. coherentmarketinsights.comucm.es This method can utilize various agricultural residues and food wastes, such as apple pomace and oil palm empty fruit bunches, reducing reliance on fossil fuels and offering a use for waste streams. ucm.espeerj.com The use of renewable resources is a key principle of green chemistry. royalsocietypublishing.orgthuenen.de

Calcium Source:

Mined Calcium Carbonate: Calcium carbonate is often sourced from mining limestone, which can have environmental impacts related to land use, habitat disruption, and energy consumption for extraction and processing. justdial.com